molecular formula C29H29BrN2O3S2 B2475495 ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 681274-68-0

ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2475495
CAS RN: 681274-68-0
M. Wt: 597.59
InChI Key: PDEOOXFSQIHPMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indole ring could be formed using Fischer indole synthesis, while the thiophene rings could be synthesized using methods like the Gewald reaction . The bromobenzyl group could be introduced using a Friedel-Crafts alkylation.

Scientific Research Applications

Antibacterial and Antifungal Activity

  • A study by Altundas et al. (2010) synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate compounds, which exhibited significant antibacterial and antifungal activities against various pathogenic strains (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Characterization

  • Shirani and Janosik (2008) described a concise route to synthesize compounds containing thiophene units, including Ethyl 2-acetamido-5-bromothiazole-4-carboxylate, highlighting their structural characterization (Shirani & Janosik, 2008).
  • Mukhtar et al. (2012) conducted a study on Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, focusing on its crystal structure and chemical properties (Mukhtar, Tahir, Khan, Ather, & Khan, 2012).

Antitumor and Antimicrobial Evaluation

  • El-Sherbeny, Abdel-Aziz, and Ahmed (2010) synthesized new derivatives of Ethyl 2-[3-(4-unsubstituted or 4-substituted phenylsufonyl)ureido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates and evaluated their antitumor activity, finding some compounds exhibited broad-spectrum antitumor activity (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Novel Syntheses and Reactions

  • Wardaman (2000) explored the reactivity of Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents, leading to the synthesis of fused heterocyclic systems (Wardaman, 2000).
  • Abe (1987) studied the reaction of 2-aminocyclohepta[b]pyrroles with ethyl acetoacetate, which yielded 2-methyl-4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, demonstrating innovative synthetic routes (Abe, 1987).

Application in Dye Synthesis

  • Rangnekar and Sabnis (2007) synthesized Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester and used it to create novel styryl dyes with unique fluorescence and dyeing properties on polyester (Rangnekar & Sabnis, 2007).

properties

IUPAC Name

ethyl 2-[[2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrN2O3S2/c1-2-35-29(34)27-22-9-4-3-5-11-24(22)37-28(27)31-26(33)18-36-25-17-32(23-10-7-6-8-21(23)25)16-19-12-14-20(30)15-13-19/h6-8,10,12-15,17H,2-5,9,11,16,18H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEOOXFSQIHPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

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